[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Brand Name: Vulcanchem
CAS No.: 1221792-57-9
VCID: VC2660946
InChI: InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)
SMILES: C1=C(N2C(=NC(=N2)N)N=C1)N
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

CAS No.: 1221792-57-9

Cat. No.: VC2660946

Molecular Formula: C5H6N6

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine - 1221792-57-9

Specification

CAS No. 1221792-57-9
Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Standard InChI InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)
Standard InChI Key OHGSMAZJGDEVOT-UHFFFAOYSA-N
SMILES C1=C(N2C(=NC(=N2)N)N=C1)N
Canonical SMILES C1=C(N2C(=NC(=N2)N)N=C1)N

Introduction

# Triazolo[1,5-a]pyrimidine-2,7-diamine: A Comprehensive Analysis

The compound Triazolo[1,5-a]pyrimidine-2,7-diamine represents a significant scaffold in heterocyclic chemistry with emerging importance in medicinal research. This bicyclic heterocyclic system combines triazole and pyrimidine rings in a fused arrangement, creating a versatile platform for drug discovery. The presence of diamine functionalities at positions 2 and 7 provides valuable sites for hydrogen bonding and further structural modifications, enhancing its potential for targeted biological interactions.

Molecular Characteristics

The base compound features a molecular formula of C5H6N6 with a molecular weight of 150.14 g/mol . This nitrogen-rich heterocycle contains six nitrogen atoms within its structure, making it an excellent candidate for hydrogen bond formation and potential interactions with biological targets. The structural configuration creates a planar aromatic system with specific electron distribution patterns that influence its reactivity and binding properties.

Chemical Identifiers

For precise identification and documentation, Triazolo[1,5-a]pyrimidine-2,7-diamine is associated with several chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of Triazolo[1,5-a]pyrimidine-2,7-diamine

Identifier TypeValue
CAS Number1221792-57-9
IUPAC Name triazolo[1,5-a]pyrimidine-2,7-diamine
InChIInChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)
InChIKeyOHGSMAZJGDEVOT-UHFFFAOYSA-N
SMILESC1=C(N2C(=NC(=N2)N)N=C1)N
Other IDsDTXSID601256070, MFCD16140373, AKOS005072263

Synthesis Methodologies

The synthesis of Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives typically involves multi-step reactions with specific reagents and conditions to achieve the desired structural configuration.

General Synthetic Approaches

While the search results don't provide the exact synthesis route for the unsubstituted base compound, information about related derivatives suggests common methodologies. Typically, the synthesis involves condensation and cyclization processes, often starting from suitable pyrimidine precursors with triazole-forming reagents in the presence of catalysts. One established pathway involves a three-step procedure starting from 3-substituted-5-amino-1,2,4-triazoles .

Synthetic Derivatives

The synthesis of structural derivatives involves additional steps to incorporate various substituents. For instance, the preparation of 6-substituted derivatives such as 6-(2-Thienyl) triazolo[1,5-a]pyrimidine-2,7-diamine requires introducing the thienyl group at the appropriate position of the triazolopyrimidine scaffold. Similar approaches are utilized for synthesizing other derivatives with modifications at positions 5, 6, or 7 of the core structure.

Structural Derivatives and Analogs

The Triazolo[1,5-a]pyrimidine-2,7-diamine scaffold serves as a versatile template for creating numerous derivatives with enhanced or specialized biological activities. These derivatives involve modifications at various positions of the core structure to optimize properties and target interactions.

Key Derivatives

Several important derivatives have been documented in the literature, each with unique structural features and potential applications, as summarized in Table 2.

Table 2: Selected Derivatives of Triazolo[1,5-a]pyrimidine-2,7-diamine

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Structural Features
6-(2-Thienyl) triazolo[1,5-a]pyrimidine-2,7-diamineC9H8N6S232.27Thienyl group at position 6
6-(3-Thienyl) triazolo[1,5-a]pyrimidine-2,7-diamineC9H8N6S232.273-Thienyl substituent at position 6
6-(4-Fluorophenyl)- triazolo[1,5-a]pyrimidine-2,7-diamineC11H9FN6244.234-Fluorophenyl group at position 6
N7-[(5-chlorothiophen-2-yl)methyl]-5,N7-dimethyl- triazolo[1,5-a]pyrimidine-2,7-diamineC12H13ClN6S308.06N-alkylation at position 7, methyl at position 5

These derivatives exhibit varied physicochemical properties that influence their biological activities and potential therapeutic applications .

Structure-Activity Relationships

Studies on these derivatives have revealed important structure-activity relationships (SARs) that guide the design of more potent and selective compounds. For instance, research has shown that:

  • Substitution at position 6 with aromatic or heteroaromatic rings (such as thienyl or fluorophenyl groups) can enhance binding affinity to specific biological targets.

  • Modifications at position 7, particularly through N-alkylation or introduction of aniline derivatives, can significantly influence the compound's interaction with biomolecular targets like tubulin or bromodomains .

  • The presence of electron-withdrawing or electron-donating groups on the aromatic substituents can modulate the electronic properties and consequently the biological activity of the derivatives .

These SAR insights provide valuable guidance for designing new derivatives with optimized properties for specific therapeutic applications.

Biological Activities and Applications

The Triazolo[1,5-a]pyrimidine-2,7-diamine scaffold and its derivatives have demonstrated diverse biological activities, making them potential candidates for various therapeutic applications.

Anticancer Properties

Several triazolopyrimidine derivatives have shown promising anticancer activities through different mechanisms. Studies have revealed that certain derivatives can inhibit tubulin polymerization, a crucial process for cell division, suggesting potential antimitotic activity . For example, some 7-anilino derivatives demonstrated potent antiproliferative activity against various cancer cell lines, including A549, MDA-MB-231, HeLa, HT-29, and Jurkat cells .

Research has particularly focused on derivatives with specific substituents such as the 3,4,5-trimethoxyphenyl ring, which is a characteristic structural requirement in many inhibitors of tubulin polymerization . The positioning of this substituent at either the 2- or 7-position of the triazolopyrimidine core has been explored to maximize activity.

BRD4 Inhibition Activity

Another significant biological application involves BRD4 inhibition. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein involved in regulating gene expression and has emerged as a promising target for cancer therapy. Some triazolo[1,5-a]pyrimidine-2,7-diamine derivatives have demonstrated activity as BRD4 inhibitors .

For instance, compound N7-[(5-chlorothiophen-2-yl)methyl]-5,N7-dimethyl- triazolo[1,5-a]pyrimidine-2,7-diamine (identified as Compound 8e in some research) showed BRD4 inhibitory activity with a pIC50 value of 4.55 in an alphascreen assay . This finding highlights the potential of triazolopyrimidine derivatives as epigenetic modulators for cancer treatment.

Structure-Based Drug Design and Optimization

The development of triazolo[1,5-a]pyrimidine-2,7-diamine derivatives as potential therapeutic agents involves structure-based optimization strategies to enhance potency, selectivity, and pharmacokinetic properties.

Pharmacophore Development

Researchers have identified key pharmacophoric features in the triazolopyrimidine scaffold that contribute to specific biological activities. For tubulin inhibition, the presence of a 3,4,5-trimethoxyphenyl ring has been recognized as a critical structural element, similar to its role in other known tubulin inhibitors like combretastatin A-4 (CA-4) . The positioning of this pharmacophore at either the 2- or 7-position of the triazolopyrimidine core significantly influences activity.

For BRD4 inhibition, specific substitution patterns, particularly at positions 5 and 7, have been found to enhance binding to the bromodomain pocket . These structure-activity insights guide the rational design of more potent and selective derivatives.

Molecular Modifications for Enhanced Properties

Various molecular modifications have been explored to optimize the properties of triazolo[1,5-a]pyrimidine-2,7-diamine derivatives:

  • Introduction of halogen substituents (F, Cl, Br) on aromatic rings to improve binding affinity and metabolic stability .

  • Incorporation of electron-withdrawing or electron-releasing groups to modulate electronic properties and consequently biological activity .

  • Variation in linker length and type between the core scaffold and peripheral groups to optimize spatial positioning for target interaction .

  • N-alkylation at position 7 to enhance lipophilicity and cell permeability .

These modifications aim to create compounds with improved efficacy, selectivity, and drug-like properties for potential clinical development.

Physicochemical and Pharmacokinetic Considerations

The development of triazolo[1,5-a]pyrimidine-2,7-diamine derivatives as drug candidates requires careful consideration of their physicochemical and pharmacokinetic properties.

Drug-Likeness Parameters

For the derivative N7-[(5-chlorothiophen-2-yl)methyl]-5,N7-dimethyl- triazolo[1,5-a]pyrimidine-2,7-diamine, the following physicochemical parameters have been reported :

Table 3: Physicochemical Properties of a Selected Derivative

PropertyValueRelevance to Drug Development
Molecular Weight308.06 g/molWithin Lipinski's Rule of Five (<500)
Hydrogen Bond Acceptors (HBA)6Slightly exceeds optimal range (≤5)
Hydrogen Bond Donors (HBD)2Within optimal range (≤5)
AlogP2.80Good balance of lipophilicity
Topological Polar Surface Area (TPSA)72.34 ŲFavorable for oral absorption (<140 Ų)
Rotatable Bonds3Good conformational flexibility

These parameters suggest favorable drug-like properties for this derivative, with potential for good oral bioavailability and cell permeability .

Structure-Property Relationships

The relationship between structural modifications and physicochemical properties provides valuable insights for optimizing triazolo[1,5-a]pyrimidine-2,7-diamine derivatives:

  • Introduction of lipophilic groups (e.g., methyl, phenyl, thienyl) typically increases lipophilicity and may enhance cell permeability.

  • Addition of polar functionalities (e.g., amino, hydroxy) can improve aqueous solubility but may reduce membrane permeability.

  • Halogen substitution often improves metabolic stability and binding affinity while modulating lipophilicity.

  • N-alkylation at position 7 can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Understanding these structure-property relationships enables the rational design of derivatives with optimized pharmacokinetic profiles.

Current Research Landscape and Future Directions

The research on triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives continues to evolve, with ongoing efforts to explore new biological activities, optimize existing leads, and develop potential therapeutic candidates.

Recent Advances

Recent research has focused on several key areas:

  • Development of hybrid molecules incorporating the triazolopyrimidine scaffold with other pharmacophores to create multi-targeting agents, particularly for cancer therapy .

  • Exploration of structure-activity relationships through systematic modifications at different positions of the triazolopyrimidine core to identify optimal substitution patterns for specific biological activities .

  • Investigation of novel synthetic methodologies to efficiently prepare diverse triazolopyrimidine derivatives with high yields and purity .

  • Evaluation of specific derivatives as potential inhibitors of tubulin polymerization, BRD4, and other promising therapeutic targets .

These advances contribute to a growing understanding of the therapeutic potential of triazolo[1,5-a]pyrimidine-2,7-diamine derivatives.

Future Research Directions

Several promising avenues for future research include:

  • Further optimization of lead compounds with refined structure-activity relationships to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of alternative biological targets beyond those currently identified, potentially expanding the therapeutic applications of triazolopyrimidine derivatives.

  • Development of innovative drug delivery systems to enhance the bioavailability and targeted delivery of promising compounds.

  • Advancement of selected derivatives to preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.

  • Investigation of potential synergistic effects when combining triazolopyrimidine derivatives with established therapeutic agents.

These future directions hold promise for realizing the therapeutic potential of triazolo[1,5-a]pyrimidine-2,7-diamine derivatives across various disease areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator